molecular formula C20H22N4O2S B11990742 2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide

2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide

Cat. No.: B11990742
M. Wt: 382.5 g/mol
InChI Key: ZEOLAPAZJYTXPU-FYJGNVAPSA-N
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Description

2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide typically involves a multi-step process. One common method includes the reaction of 1-methyl-1H-benzimidazole-2-thiol with 4-propoxybenzaldehyde in the presence of a suitable solvent such as ethanol. The resulting intermediate is then reacted with acetohydrazide under reflux conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzimidazole ring can be modified by introducing different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.

Mechanism of Action

The mechanism of action of 2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The compound may also interfere with cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H22N4O2S

Molecular Weight

382.5 g/mol

IUPAC Name

2-(1-methylbenzimidazol-2-yl)sulfanyl-N-[(E)-(4-propoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C20H22N4O2S/c1-3-12-26-16-10-8-15(9-11-16)13-21-23-19(25)14-27-20-22-17-6-4-5-7-18(17)24(20)2/h4-11,13H,3,12,14H2,1-2H3,(H,23,25)/b21-13+

InChI Key

ZEOLAPAZJYTXPU-FYJGNVAPSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2C

Canonical SMILES

CCCOC1=CC=C(C=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2C

Origin of Product

United States

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